molecular formula C21H20N4O4S B12150849 N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12150849
M. Wt: 424.5 g/mol
InChI Key: HTISDOCYACYLTG-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a unique combination of functional groups, including an ethoxyphenyl group, a triazole ring, and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Furan Rings: The furan rings can be introduced via a Friedel-Crafts acylation reaction.

    Introduction of the Ethoxyphenyl Group: This step may involve a nucleophilic substitution reaction where an ethoxy group is introduced to the phenyl ring.

    Formation of the Acetamide Linkage: This can be achieved through an amidation reaction using acetic anhydride or similar reagents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furanones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide linkage, potentially leading to the formation of amines or alcohols.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines, alcohols, and reduced triazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: It can be used to study protein-ligand interactions.

Medicine:

    Drug Development: Due to its complex structure, the compound has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Antimicrobial Activity: Preliminary studies may indicate its effectiveness against certain bacterial or fungal strains.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Polymer Chemistry: It can be incorporated into polymers to modify their properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring and furan groups may facilitate binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The ethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the phenyl ring (ethoxy vs. methoxy vs. chloro).
  • Reactivity: The presence of different substituents can significantly affect the compound’s reactivity and interaction with other molecules.
  • Applications: While similar compounds may share some applications, the unique combination of functional groups in N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may offer distinct advantages in specific applications, such as enhanced bioavailability or specific enzyme inhibition.

Properties

Molecular Formula

C21H20N4O4S

Molecular Weight

424.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H20N4O4S/c1-2-27-16-9-7-15(8-10-16)22-19(26)14-30-21-24-23-20(18-6-4-12-29-18)25(21)13-17-5-3-11-28-17/h3-12H,2,13-14H2,1H3,(H,22,26)

InChI Key

HTISDOCYACYLTG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4

Origin of Product

United States

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